(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid
Description
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an acrylic acid moiety, which adds to its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(2,6-diamino-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-5(1-2-8(15)16)9-7(4-6)13-10(12)14-9/h1-4H,11H2,(H,15,16)(H3,12,13,14) |
InChI Key |
FNJQVLSCKHOAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=CC(=O)O)N=C(N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The acrylic acid moiety is then introduced through a condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The amino groups on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes, altering their activity and leading to various biological effects. The acrylic acid moiety can also participate in reactions that modify cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the benzimidazole core.
2-Amino-5-nitrobenzimidazole: Similar benzimidazole structure with different substituents.
Uniqueness
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the combination of the benzimidazole core and the acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
